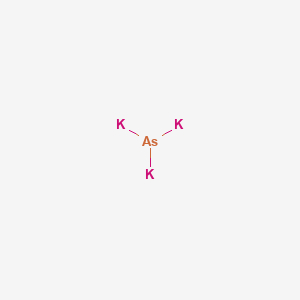

Potassium arsenide (K3As)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium arsenide (K3As) is a chemical compound that is composed of potassium and arsenic. It is a highly toxic and reactive substance that is commonly used in scientific research. K3As has been widely studied due to its unique properties and potential applications in various fields of science.

作用機序

Potassium arsenide (K3As) is a highly reactive substance that readily reacts with water and air. It releases toxic gases such as arsine (AsH3) when exposed to air or moisture. The toxic effects of Potassium arsenide (K3As) are due to the release of arsenic ions that interfere with cellular processes and cause cell death.

生化学的および生理学的効果

Potassium arsenide (K3As) is highly toxic to living organisms and can cause severe health effects. It interferes with the normal functioning of cells and can cause damage to organs such as the liver, kidneys, and lungs. It has been classified as a carcinogen and can cause cancer with long-term exposure.

実験室実験の利点と制限

Potassium arsenide (K3As) is a highly reactive substance that can be used in a variety of laboratory experiments. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Careful handling and disposal are required to prevent exposure to toxic gases.

将来の方向性

There are several potential future directions for the study of Potassium arsenide (K3As). One area of research is the development of safer and more efficient methods of synthesis. Another area of research is the investigation of its potential applications in the development of new electronic devices. Additionally, there is a need for further research into its toxic effects and potential health risks.

Conclusion:

In conclusion, Potassium arsenide (K3As) is a highly toxic and reactive substance that has been extensively studied in scientific research. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Further research is needed to fully understand its potential applications and health risks.

合成法

The synthesis of Potassium arsenide (K3As) involves the reaction between potassium and arsenic in a controlled environment. The process is highly exothermic and requires careful handling to prevent the release of toxic gases. The most common method of synthesis is the reduction of arsenic trioxide with potassium metal in an inert atmosphere.

科学的研究の応用

Potassium arsenide (K3As) has been extensively studied in the field of material science for its potential applications in electronic devices. It has been found to have unique electrical and magnetic properties that make it a promising material for the development of semiconductors and magnetic materials.

特性

CAS番号 |

12044-21-2 |

|---|---|

製品名 |

Potassium arsenide (K3As) |

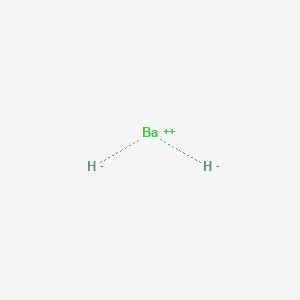

分子式 |

AsK3 |

分子量 |

192.216 g/mol |

IUPAC名 |

dipotassioarsanylpotassium |

InChI |

InChI=1S/As.3K |

InChIキー |

KWLSQQRRSAWBOQ-UHFFFAOYSA-N |

SMILES |

[K][As]([K])[K] |

正規SMILES |

[K][As]([K])[K] |

その他のCAS番号 |

12044-21-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)